molecular formula C7H2F3N3O2 B1321492 5-Nitro-3-(trifluoromethyl)picolinonitrile CAS No. 573762-57-9

5-Nitro-3-(trifluoromethyl)picolinonitrile

Cat. No. B1321492
CAS RN: 573762-57-9
M. Wt: 217.1 g/mol
InChI Key: IDGUNYFTVCEPGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent, is described, highlighting the potential for nitro- and trifluoromethyl groups to be introduced into heterocyclic compounds . Additionally, the one-pot synthesis of 3-nitro- and 3,5-dinitro-2-picoline provides a method for introducing nitro groups into picoline derivatives . These methods could potentially be adapted for the synthesis of 5-Nitro-3-(trifluoromethyl)picolinonitrile.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, nickel(II) complexes of N-picolinoyl-N'-benzothioylhydrazide and 5-(pyridine-4-yl)-2H-1,2,4-triazole-3-thione have been structurally characterized, which suggests that the molecular structure of 5-Nitro-3-(trifluoromethyl)picolinonitrile could also be elucidated using similar techniques .

Chemical Reactions Analysis

The chemical reactivity of compounds with nitro and trifluoromethyl groups is of interest. The paper on 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one indicates that despite predictions of inferior reactivity based on cyclic voltammetry and X-ray structural properties, kinetic studies showed increased reactivity . This suggests that 5-Nitro-3-(trifluoromethyl)picolinonitrile may also exhibit unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro- and trifluoromethyl-substituted compounds are influenced by these functional groups. The electrochemical studies and DFT calculations on nickel(II) complexes provide insights into the electronic structure and redox behavior of such compounds . The differential scanning calorimetry measurements of the hypervalent iodine-based compound indicate safety in handling, which could be relevant for the handling and storage of 5-Nitro-3-(trifluoromethyl)picolinonitrile .

Scientific Research Applications

Coordination Chemistry and Luminescence Sensitization

A study by de Bettencourt-Dias et al. (2012) explored the synthesis of a new ligand family based on picoline, bipyridine, and terpyridine containing a nitro moiety. This study focused on the coordination and sensitization abilities of these ligands for lanthanide ions, specifically europium(III) and terbium(III). Their research revealed unusual nitro-coordination to the lanthanide ion, contributing to the field of coordination chemistry and potentially impacting the development of luminescent materials (de Bettencourt-Dias et al., 2012).

Electrochemical Detection

Harper et al. (2007) discussed the electrochemical detection of NADH using 4-nitrophenyl diazonium modified electrodes. This work demonstrated the selective activation of electrodes for detecting specific chemicals, showcasing the potential applications of nitro-derivatized compounds in sensor technology and analytical chemistry (Harper et al., 2007).

Catalysis in Ammoxidation

Andersson (1986) employed a combined transient response and temperature-programmed desorption technique in the ammoxidation of 3-picoline over a V2O5 catalyst. This research contributes to the understanding of catalytic mechanisms in chemical reactions, particularly in the context of nitro-derivatized picoline compounds (Andersson, 1986).

Photoluminescence in Iridium(III) Complexes

Xu et al. (2016) studied the photoluminescence properties of iridium(III) complexes containing a 5-nitro-2-(3′,5′-di(trifluoromethyl)phenyl)pyridine ligand. This research is significant in materials science, particularly in the development of luminescent materials for lighting and display technologies (Xu et al., 2016).

Photocatalytic Degradation

Le Campion et al. (1999) examined the photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one (NTO) in aqueous TiO2 suspension. This study highlights the environmental applications of nitro-derivatized compounds in the degradation of pollutants and the remediation of industrial waste waters (Le Campion et al., 1999).

Single-Molecule Magnetic Behavior

Coronado et al. (2011) researched the single-molecule magnetic behavior in a neutral terbium(III) complex of a picolinate-based nitronyl nitroxide free radical. This study contributes to the field of molecular magnetism and materials science, particularly in the context of designing new magnetic materials (Coronado et al., 2011).

properties

IUPAC Name

5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N3O2/c8-7(9,10)5-1-4(13(14)15)3-12-6(5)2-11/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGUNYFTVCEPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228996
Record name 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile
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Molecular Weight

217.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-(trifluoromethyl)picolinonitrile

CAS RN

573762-57-9
Record name 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile
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Synthesis routes and methods

Procedure details

The crude 2-bromo-5-nitro-3-(trifluoromethyl)pyridine 21 is dissolved in dimethylacetamide (DMA) and phenanthroline (0.2 equivalents) is added. The mixture is heated to 160° C. and CuCN (2 equivalents) is added. The mixture is stirred for 40 minutes. Chromatography is performed to produce the 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile 22 in a yield of 67%.
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